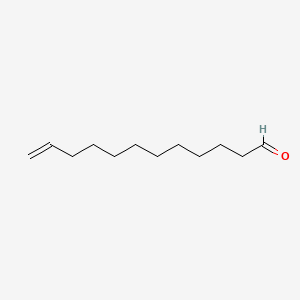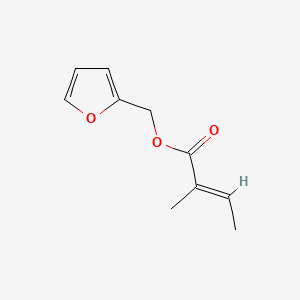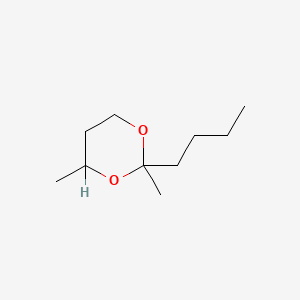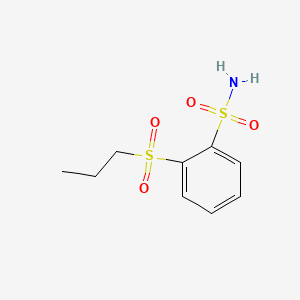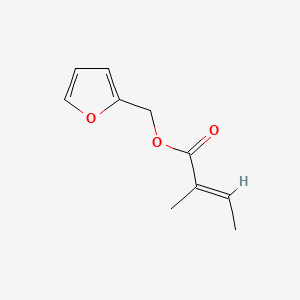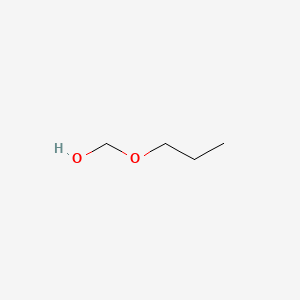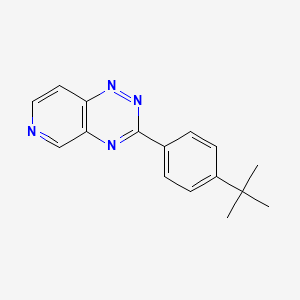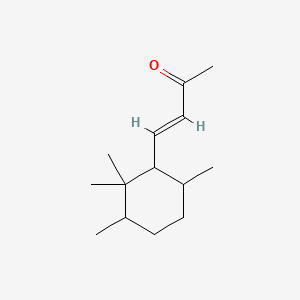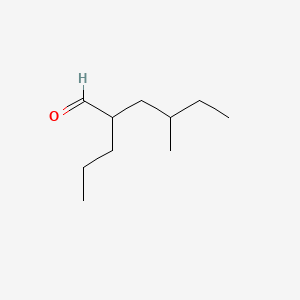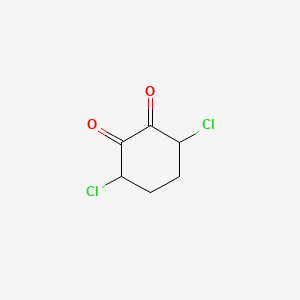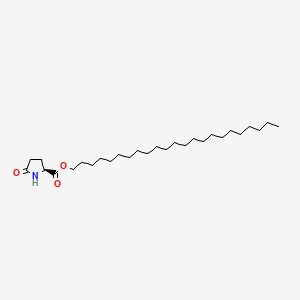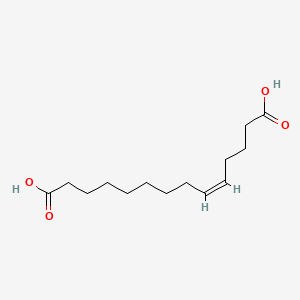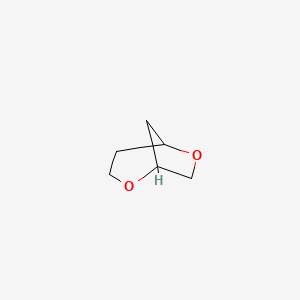
2,6-Dioxabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dioxabicyclo(3.2.1)octane is a bicyclic acetal compound with a unique structure that includes two oxygen atoms within its bicyclic framework.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo(3.2.1)octane typically involves the treatment of 4-hydroxytetrahydrofuran epoxides with toluene-p-sulphonic acid. This reaction proceeds in a stereoselective manner, leading to the formation of the desired bicyclic acetal . Another method involves the ring-opening polymerization of bicyclic acetals, where strong Lewis acids such as antimony pentafluoride and antimony pentachloride are used as initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalytic fast pyrolysis of cellulose has also been explored for the selective production of related compounds .
化学反応の分析
Types of Reactions
2,6-Dioxabicyclo(3.2.1)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiroketals and other derivatives.
Reduction: Reduction reactions can lead to the formation of different bicyclic structures.
Substitution: Intramolecular nucleophilic substitution reactions are common, especially in the presence of acidic or basic catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trimethyl phosphonoacetate and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic catalysts like tin (II) chloride and boron trifluoride etherate are frequently employed.
Major Products
The major products formed from these reactions include various spiroketals, lactones, and other bicyclic derivatives .
科学的研究の応用
2,6-Dioxabicyclo(3.2.1)octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives have shown potential as antifungal and antibacterial agents.
Medicine: Some derivatives exhibit cytotoxic activity and are being explored for cancer treatment.
Industry: It is used in the production of high-performance polymers and materials.
作用機序
The mechanism of action of 2,6-Dioxabicyclo(3.2.1)octane involves its ability to undergo various chemical transformations, which are facilitated by its unique bicyclic structure. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
6,8-Dioxabicyclo(3.2.1)octane: Similar in structure but with different reactivity and applications.
2,7-Dioxabicyclo(3.2.1)octane: Known for its antifungal and antibacterial properties.
8-Oxa-6-azabicyclo(3.2.1)octan-7-one: A bicyclic oxalactam with unique properties.
Uniqueness
2,6-Dioxabicyclo(3.2.1)octane is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
280-00-2 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
2,6-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H10O2/c1-2-7-6-3-5(1)8-4-6/h5-6H,1-4H2 |
InChIキー |
UCTGPBWORFETEK-UHFFFAOYSA-N |
正規SMILES |
C1COC2CC1OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


